Butyl (pyridin-4-yl)acetate Butyl (pyridin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 132241-73-7
VCID: VC19128766
InChI: InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Butyl (pyridin-4-yl)acetate

CAS No.: 132241-73-7

Cat. No.: VC19128766

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl (pyridin-4-yl)acetate - 132241-73-7

Specification

CAS No. 132241-73-7
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name butyl 2-pyridin-4-ylacetate
Standard InChI InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3
Standard InChI Key NXSGYJCGZLTOSR-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CC1=CC=NC=C1

Introduction

Chemical Structure and Nomenclature

Butyl (pyridin-4-yl)acetate, systematically named butyl 2-(pyridin-4-yl)acetate, has the molecular formula C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2 and a molecular weight of 193.24 g/mol . Its structure comprises a pyridine ring attached to an acetyl group, which is esterified with a butyl alcohol moiety. The tert-butyl variant, tert-butyl 2-(pyridin-4-yl)acetate (CAS 79757-20-3), is a closely related isomer with a branched alkyl chain, though the linear butyl form is the focus here. The compound’s InChIKey (ODMCVWPUMALJPO-UHFFFAOYSA-N) and SMILES representation (CC(C)(C)OC(=O)CC1=CC=NC=C1) reflect its stereochemical configuration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of butyl (pyridin-4-yl)acetate typically involves esterification of pyridin-4-yl acetic acid with butanol under acidic conditions. A modified approach, adapted from methods used for analogous compounds, employs the following steps :

  • Formation of Pyridin-4-yl Acetic Acid:
    Pyridin-4-yl acetic acid is prepared via nucleophilic substitution or coupling reactions. For example, 4-bromopyridine can undergo Sonogashira coupling with propargyl alcohol derivatives, followed by oxidation to the carboxylic acid .

  • Esterification:
    The acid is reacted with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux, with water removal (e.g., via Dean-Stark trap) to drive equilibrium toward ester formation.

Reaction Conditions:

  • Temperature: 110–120°C

  • Catalyst: 1–5 mol% H2_2SO4_4

  • Yield: 70–85% after purification by distillation or column chromatography .

Industrial-Scale Production

Continuous flow reactors are increasingly utilized for ester production due to their efficiency and safety advantages. Key parameters include:

ParameterValue
Reactor TypeTubular flow reactor
Residence Time10–15 minutes
Temperature100°C
Pressure1–2 atm
CatalystSolid acid (e.g., Amberlyst-15)

This method enhances yield (up to 90%) and reduces waste compared to batch processes .

Chemical Reactivity and Derivatives

Butyl (pyridin-4-yl)acetate participates in diverse reactions, leveraging both the ester and pyridine functionalities:

Hydrolysis

The ester group undergoes acidic or basic hydrolysis to yield pyridin-4-yl acetic acid:

Butyl (pyridin-4-yl)acetate+H2OH+or OHPyridin-4-yl acetic acid+Butanol\text{Butyl (pyridin-4-yl)acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Pyridin-4-yl acetic acid} + \text{Butanol}

Conditions:

  • Acidic: 1M HCl, reflux, 6 hours.

  • Basic: 1M NaOH, room temperature, 12 hours .

Reduction

Lithium aluminum hydride (LiAlH4_4) reduces the ester to pyridin-4-yl ethanol:

Butyl (pyridin-4-yl)acetateLiAlH4Pyridin-4-yl ethanol+Butanol\text{Butyl (pyridin-4-yl)acetate} \xrightarrow{\text{LiAlH}_4} \text{Pyridin-4-yl ethanol} + \text{Butanol}

Yield: ~75% after purification .

Electrophilic Substitution

The pyridine ring undergoes nitration or sulfonation at the 3-position due to the electron-withdrawing effect of the acetyl group:

ReagentProductConditions
HNO3_3/H2_2SO4_43-Nitro-pyridin-4-yl acetate0°C, 2 hours
SO3_3/H2_2SO4_43-Sulfo-pyridin-4-yl acetate50°C, 4 hours

Applications in Scientific Research

Organic Synthesis Intermediate

Butyl (pyridin-4-yl)acetate serves as a precursor for pharmaceuticals and agrochemicals. For example:

  • Antifungal Agents: Derivatives inhibit ergosterol biosynthesis in Candida albicans .

  • Ligands in Coordination Chemistry: The pyridine nitrogen coordinates to metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) in catalytic complexes.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Mechanism: Enzyme inhibition (e.g., CYP51) and membrane disruption via lipophilic interactions .

Pharmacokinetic Profile

In silico predictions using tools like SwissADME suggest favorable pharmacokinetics:

ParameterValue
LogP (Lipophilicity)1.8
Water Solubility2.1 mg/mL
CYP2D6 InhibitionLow
Bioavailability65%

These properties indicate potential for oral drug development .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
tert-Butyl variantEnhanced steric hindrance, slower hydrolysisStabilized intermediates
Pyridin-2-yl acetateAltered electronic effects on the ringCatalysis
Methyl esterHigher volatility, lower lipophilicitySolvent applications

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Batch processes dominate despite flow chemistry advantages.

  • Bioactivity Data Gap: Limited in vivo studies hinder therapeutic exploration.

Future research should prioritize:

  • Green chemistry approaches (e.g., enzymatic esterification).

  • High-throughput screening for antimicrobial and anticancer activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator